1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione
Description
1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is a synthetic organic compound featuring a hybrid structure combining indole, piperazine, and pyrrolidine moieties linked via an ethane-1,2-dione backbone.
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C19H22N4O3/c24-17(16-13-14-5-1-2-6-15(14)20-16)22-9-11-23(12-10-22)19(26)18(25)21-7-3-4-8-21/h1-2,5-6,13,20H,3-4,7-12H2 |
InChI Key |
FFLBWIHZEVAXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The piperazine and pyrrolidine rings contribute to the compound’s overall binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Indole Moiety
1-(5-Bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione (CAS 199658-92-9)
- Structural Differences : The indole substituent is at position 3 (vs. 2 in the target compound), with a bromine atom at position 3.
- Impact :
1-(1H-Indol-3-yl)-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione (3g)
- Structural Differences : Replaces the piperazine-pyrrolidine system with a trifluoromethylphenyl group.
- Metabolic Stability: CF₃ groups resist oxidative metabolism, extending half-life .
Modifications to the Piperazine Ring
1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(5-bromo-1H-indol-3-yl)ethane-1,2-dione
- Structural Differences : Piperazine is substituted with a pyrimidin-2-yl group instead of indole-2-carbonyl.
- Impact :
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione
Backbone and Linker Modifications
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
- Structural Differences : Lacks the indole-carbonyl group, simplifying the structure.
- Impact: Pharmacokinetics: Reduced molecular complexity may improve synthetic accessibility but limit target specificity. Ionization: Hydrochloride salt enhances solubility for intravenous formulations .
1-(4-Benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
Key Comparative Data
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling indole-2-carbonyl chloride to piperazine, followed by pyrrolidine introduction, similar to methods in and .
- Biological Relevance : Indole-piperazine hybrids are frequently investigated for serotonin receptor modulation, while pyrrolidine-dione linkers may influence conformational dynamics in binding pockets .
- Optimization Potential: Substituting the indole-2-carbonyl with electron-deficient groups (e.g., Br, CF₃) could enhance target affinity, while piperazine modifications (e.g., pyrimidinyl) may improve selectivity .
Biological Activity
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is a synthetic compound characterized by its complex structure, which integrates an indole moiety with a piperazine ring and a pyrrolidine component. The unique arrangement of these functional groups suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and its structure can be described as follows:
| Component | Structure |
|---|---|
| Indole Moiety | A bicyclic structure known for diverse biological activities. |
| Piperazine Ring | A six-membered ring contributing to pharmacological properties. |
| Pyrrolidine Group | A five-membered ring that enhances binding affinity to biological targets. |
The biological activity of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is believed to involve several mechanisms:
- Receptor Binding : The compound may interact with various receptors, including serotonin receptors, which are implicated in mood regulation and neuropharmacological effects.
- Enzyme Inhibition : It has potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
- Signal Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione. For instance:
- Case Study : A derivative demonstrated significant inhibition of tumor cell proliferation in vitro, showing IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) .
Neuropharmacological Effects
The indole structure suggests potential neuropharmacological applications:
- Serotonin Modulation : Compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels and potentially alleviating symptoms of depression and anxiety .
Anti-inflammatory Properties
Preliminary investigations indicate that the compound may possess anti-inflammatory properties:
- Experimental Evidence : In vitro assays revealed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when exposed to the compound, suggesting its role in modulating inflammatory responses .
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione, it is useful to compare it with similar compounds:
| Compound | Biological Activity |
|---|---|
| 1-(1H-indol-3-yl)-2-(piperazin-1-yl)ethanone | Antidepressant effects via serotonin modulation |
| 4-(thiazole-2-carbonyl)piperazin derivatives | Antitumor activity through enzyme inhibition |
| Pyrazole derivatives | Anti-inflammatory and antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
